N'-Butyl-N,N-dimethyl-acetamidine
Description
N'-Butyl-N,N-dimethyl-acetamidine is a substituted acetamidine derivative characterized by a central amidine group (-C(=NH)-) flanked by two methyl groups and a butyl substituent. Its molecular formula is inferred as C₈H₁₇N₂, with an estimated molecular weight of 141.24 g/mol (calculated based on structural analogs) . While specific CAS registry data for this compound is inconsistent in the provided evidence (e.g., lists a molecular weight of 2293.71, likely erroneous), regulatory documents () confirm the existence of related N,N-dimethylacetamidine derivatives (e.g., CAS 2909-14-0 for N,N-Dimethylacetamidine).
Amidines like this compound are critical in organic synthesis, catalysis, and pharmaceuticals due to their strong basicity and chelating properties. Structural variations in the substituents (alkyl, aryl, or heteroatom groups) significantly influence their chemical behavior and applications.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N'-butyl-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C8H18N2/c1-5-6-7-9-8(2)10(3)4/h5-7H2,1-4H3 |
InChI Key |
REZNJZLSBOFZPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares N'-Butyl-N,N-dimethyl-acetamidine with structurally related amidines:
Physicochemical Properties
- Lipophilicity : The butyl chain in this compound enhances lipophilicity compared to shorter-chain analogs like N,N-Dimethylacetamidine . This property is critical for membrane permeability in pharmaceutical applications.
- Basicity : Amidines are highly basic due to the resonance-stabilized amidinium ion. Substituents like tert-butyl (in N'-tert-Butyl-N,N-dimethylformamidine) introduce steric effects that may reduce nucleophilicity .
- Thermal Stability : Aryl-substituted derivatives (e.g., N'-(3-fluoro-phenyl)-N,N-dimethyl-acetamidine) exhibit higher thermal stability due to aromatic conjugation, whereas alkyl-substituted variants may have lower melting points .
Notes and Discrepancies
Data Reliability : The molecular weight of this compound in (2293.71 g/mol) is inconsistent with structural analogs and likely erroneous. Calculations based on the formula C₈H₁₇N₂ yield ~141.24 g/mol.
Synthetic Pathways : Amidines are typically synthesized via condensation of nitriles with amines or via Pinner reactions. Substituent choice (alkyl vs. aryl) dictates reaction conditions and yields.
Research Gaps : Detailed spectroscopic data (NMR, IR) and thermodynamic properties (pKa, solubility) for this compound are absent in the provided evidence, necessitating further experimental validation.
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